molecular formula C8H8BrFN2O2 B1343178 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide CAS No. 669066-92-6

5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide

Cat. No. B1343178
M. Wt: 263.06 g/mol
InChI Key: AQBWTCUONCOSGD-UHFFFAOYSA-N
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Patent
US08975406B2

Procedure details

5-Bromo-3-fluoro-N-methoxy-N-methylpicolinamide (0.63 g, 2.4 mmol) was stirred in THF (12 mL) at 60° C. Diisobutylaluminium hydride (1 M in THF, 2.8 mL, 2.8 mmol) was added dropwise and the reaction mixture stirred below 50° C. for 2 h. Further diisobutylaluminium hydride (1 M in THF, 0.85 mL, 0.85 mmol) was added and the reaction mixture allowed to warm to 16° C. over 2 h. Rochelles salt solution (sat. aq.) was added and the aqueous phase extracted with EtOAc. The combined organics were dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by column chromatography using silica gel and eluting with 10-70% EtOAc in isohexanes to afford 5-bromo-3-fluoropicolinaldehyde.
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
0.85 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:14])[C:5]([C:8](N(OC)C)=[O:9])=[N:6][CH:7]=1.[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([F:14])[C:5]([CH:8]=[O:9])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(=O)N(C)OC)F
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
0.85 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
16 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred below 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Rochelles salt solution (sat. aq.) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with 10-70% EtOAc in isohexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.